BoNT/A Light Chain Inhibition: 2-(5-Phenyl)pyridyl N-Methyl Thiosemicarbazone vs. ZMC1 and Des-Phenyl Analogs
When incorporated as the R₁ substituent in a thiosemicarbazone series targeting the BoNT/A light chain (LC) zinc metalloprotease, the 2-(5-phenyl)pyridyl N-methyl motif (derived from N-methyl-5-phenylpyridin-2-amine) yielded an IC₅₀ of 1.1 ± 0.4 μM (Compound 5, partial inhibition, maximum ~60%) [1]. In the same assay, the parent compound ZMC1 (R₁ = 2-pyridyl, R₂ = methyl) exhibited IC₅₀ = 0.4 ± 0.1 μM, while the des-methyl analog (R₂ = H) showed reduced potency at IC₅₀ = 1.4 ± 0.1 μM. Critically, the 4-pyridyl regioisomer (Compound 3), 2-indolyl analog (Compound 4), and simple phenyl analog (Compound 6) showed no inhibition up to 100 μM, demonstrating that both the 5-phenyl extension and the N-methyl group are essential for retaining activity, though the 5-phenyl substitution introduces a partial inhibition ceiling not observed with ZMC1 [1].
| Evidence Dimension | BoNT/A LC enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 ± 0.4 μM (partial inhibition, max ~60%) |
| Comparator Or Baseline | ZMC1: IC₅₀ = 0.4 ± 0.1 μM (full inhibition); Des-methyl analog (R₂=H): IC₅₀ = 1.4 ± 0.1 μM; 4-pyridyl, 2-indolyl, phenyl analogs: no inhibition up to 100 μM |
| Quantified Difference | 2.75-fold less potent than ZMC1; 1.27-fold more potent than des-methyl analog; active vs. inactive regioisomers (Δ > 90-fold lower limit) |
| Conditions | Recombinant BoNT/A LC enzyme assay; FRET-based detection; IC₅₀ values reported as mean ± SD, n = 3 replicates; ACS Infect. Dis. 2024 |
Why This Matters
For procurement decisions in BoNT/A inhibitor development, the 5-phenyl extension provides a vector for hydrophobic pocket exploration that is absent in ZMC1, while the N-methyl group is essential for retaining any measurable potency, making N-methyl-5-phenylpyridin-2-amine the required synthetic intermediate for generating this specific thiosemicarbazone series.
- [1] Patel, E.N.; Lin, L.; Park, H.; et al. Investigations of Thiosemicarbazides as Botulinum Toxin Active-Site Inhibitors: Enzyme, Cellular, and Rodent Intoxication Studies. ACS Infect. Dis. 2024, 10 (11), 3744–3750. Table 1, pp. 3746–3747. View Source
